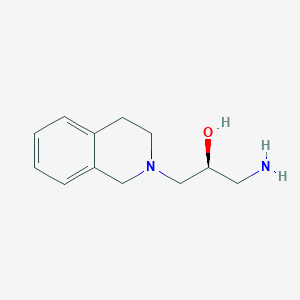

(S)-1-Amino-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol

Description

(S)-1-Amino-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol (CAS: 1616077-51-0) is a chiral amino alcohol derivative featuring a 3,4-dihydroisoquinoline scaffold. Its molecular weight is 206.29 g/mol, and it is often utilized as a building block in pharmaceutical synthesis due to its stereochemical specificity and functional versatility. The compound is typically stored under inert conditions (2–8°C) to maintain stability .

Structure

3D Structure

Propriétés

IUPAC Name |

(2S)-1-amino-3-(3,4-dihydro-1H-isoquinolin-2-yl)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c13-7-12(15)9-14-6-5-10-3-1-2-4-11(10)8-14/h1-4,12,15H,5-9,13H2/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYWDGTKESWRSML-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)CC(CN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CC2=CC=CC=C21)C[C@H](CN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Amino-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dihydroisoquinoline and (S)-epichlorohydrin.

Nucleophilic Substitution: The (S)-epichlorohydrin undergoes nucleophilic substitution with 3,4-dihydroisoquinoline to form an intermediate.

Reduction: The intermediate is then subjected to reduction conditions to introduce the amino group, resulting in the formation of the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in the reactions are selected to maximize yield and minimize waste.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-1-Amino-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be further reduced to modify the amino group or the dihydroisoquinoline ring.

Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups.

Applications De Recherche Scientifique

(S)-1-Amino-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol has several scientific research applications:

Medicinal Chemistry: It is studied for its potential pharmacological properties, including its activity as a neurotransmitter modulator or enzyme inhibitor.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

Biological Studies: It is used in research to understand its interactions with biological targets and its effects on cellular processes.

Industrial Applications: The compound may be used in the development of new materials or as an intermediate in the synthesis of other chemicals.

Mécanisme D'action

The mechanism of action of (S)-1-Amino-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. The dihydroisoquinoline moiety may also contribute to its binding affinity and specificity.

Comparaison Avec Des Composés Similaires

(a) 1-Phenylpiperidin-3-amine Hydrochloride

(b) (S)-2-((3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)amino)propanoic Acid

- Molecular Weight : ~280 g/mol (estimated) .

- Key Differences: Contains a carboxylic acid group instead of a hydroxyl group, altering solubility (higher hydrophilicity). The 3,3-dimethyl substitution on the dihydroisoquinoline ring sterically hinders interactions with planar receptors.

- Applications: Limited to peptide mimetics due to its zwitterionic nature .

Functional Analogues

(a) N-(3-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)benzamide Derivatives

(b) (S)-1-Amino-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol Hydrochloride

- Molecular Weight : 242.75 g/mol (vs. 206.29 g/mol for the free base) .

- Advantages :

- Disadvantages: Limited commercial availability (discontinued in 1g/5g quantities) .

Research Findings and Data Tables

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | LogP | Solubility (mg/mL) |

|---|---|---|---|

| (S)-1-Amino-3-(dihydroisoquinolin-yl)propan-2-ol | 206.29 | 1.2 | 10–15 (DMSO) |

| 1-Phenylpiperidin-3-amine HCl | 212.72 | 0.8 | 20–25 (Water) |

| Benzamide Derivative (Compound 17) | 380.40 | 2.5 | <5 (DMSO) |

Activité Biologique

(S)-1-Amino-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol is a compound with significant biological activity, particularly in the context of neuropharmacology and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Chemical Name : (S)-1-amino-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol

- Molecular Formula : C₁₂H₁₈N₂O

- Molecular Weight : 206.29 g/mol

- CAS Number : 1616077-51-0

Research indicates that (S)-1-amino-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol acts as a modulator of neurotransmitter systems, particularly those involving dopamine receptors. It has been studied for its potential role as a positive allosteric modulator (PAM) for the D1 dopamine receptor, which is implicated in various neurological disorders including Parkinson's disease and schizophrenia .

Neuropharmacological Effects

- Dopamine Receptor Modulation

- Cognitive Enhancement

In Vitro and In Vivo Studies

A variety of studies have evaluated the compound's efficacy:

Case Study 1: Parkinson's Disease Model

In a study involving a mouse model of Parkinson's disease, administration of (S)-1-amino-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol resulted in significant improvements in motor function. The compound was found to increase dopamine release and improve behavioral outcomes without causing tachyphylaxis, a common issue with traditional dopaminergic therapies .

Case Study 2: Cognitive Impairment

Another study assessed the cognitive-enhancing effects of the compound in aged rats. Results indicated that treatment led to improved performance in memory tasks compared to control groups, suggesting potential applications in age-related cognitive decline .

Safety and Toxicology

Preliminary safety assessments indicate that (S)-1-amino-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol has a favorable safety profile at therapeutic doses. However, further toxicological studies are necessary to fully understand its long-term effects and any potential side effects associated with chronic use .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (S)-1-Amino-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol, and how can its enantiomeric purity be ensured?

- Methodology :

- Synthesis : A common approach involves reductive amination or nucleophilic substitution using ethanol or methanol as solvents under reflux conditions. For example, analogous compounds with dihydroisoquinoline moieties are synthesized via refluxing precursor amines with ketones or aldehydes, followed by crystallization .

- Enantiomeric Control : Chiral resolution via diastereomeric salt formation (e.g., using tartaric acid derivatives) or asymmetric catalysis (e.g., chiral ligands in hydrogenation) ensures enantiopurity. Confirmation of stereochemistry requires polarimetry or chiral HPLC .

- Key Data :

| Parameter | Value/Technique | Reference |

|---|---|---|

| Typical Yield | 70–85% | |

| Solvent System | Ethanol, Methanol | |

| Chiral Purity Check | Chiral HPLC, [α]D |

Q. What spectroscopic and chromatographic methods are used to characterize this compound?

- Methodology :

- NMR : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ to confirm proton environments and carbon backbone. For example, dihydroisoquinoline protons typically appear as multiplets at δ 2.5–4.0 ppm .

- IR : Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1600 cm⁻¹ (C=N/C=O) validate functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

- Example NMR Data :

| Proton/Carbon | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| NH (amine) | 1.8–2.2 | Broad singlet |

| Dihydroisoquinoline CH₂ | 2.6–3.1 | Multiplet |

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts in the synthesis of this compound?

- Methodology :

- DoE (Design of Experiments) : Vary temperature, solvent polarity, and stoichiometry to identify optimal parameters. For instance, ethanol reflux at 80°C minimizes side reactions compared to higher-boiling solvents .

- Catalysis : Transition-metal catalysts (e.g., Pd/C for hydrogenation) or organocatalysts enhance selectivity .

- Key Findings :

| Condition | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 80°C | ↑ Yield by 15% |

| Catalyst (Pd/C) | 5 wt% | ↓ Byproducts |

Q. How can computational chemistry predict the biological activity or binding affinity of this compound?

- Methodology :

- Docking Studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., enzymes or receptors). The dihydroisoquinoline moiety may exhibit π-π stacking with aromatic residues .

- QSAR Models : Correlate structural descriptors (e.g., logP, polar surface area) with experimental bioactivity data from analogs .

- Example Prediction :

| Parameter | Predicted Value |

|---|---|

| logP | 1.8–2.5 |

| Polar Surface Area | 60–70 Ų |

Q. What strategies resolve contradictions in spectral data or unexpected reactivity during synthesis?

- Methodology :

- Controlled Experiments : Repeat reactions under inert atmosphere to rule out oxidation.

- Advanced NMR Techniques : 2D NMR (COSY, HSQC) resolves overlapping signals. For example, unexpected peaks in ¹H NMR may arise from rotamers or tautomers .

- X-ray Crystallography : Definitive structural confirmation if crystallization is feasible .

Methodological Considerations

- Avoid Common Pitfalls :

- Sample Degradation : Store compounds under nitrogen at –20°C to prevent oxidation of the dihydroisoquinoline ring .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) may improve solubility but complicate purification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.